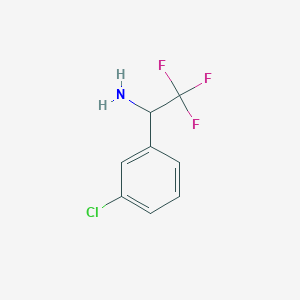

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine

Description

Chemical Identity and Structural Classification

This compound represents a member of the organofluorine compound family, specifically classified as a substituted ethylamine containing both halogen substituents and a trifluoromethyl group. The molecular formula C8H7ClF3N defines this compound's elemental composition, with a molecular weight of 209.59 grams per mole. The structural architecture features a central ethylamine backbone where the alpha-carbon bears a 3-chlorophenyl substituent and the beta-carbon carries three fluorine atoms in a trifluoromethyl configuration.

The compound exhibits significant structural complexity through the presence of multiple electronegative substituents that profoundly influence its chemical behavior. The chlorine atom positioned at the meta-position of the phenyl ring creates an electron-withdrawing effect that extends through the aromatic system, while the trifluoromethyl group provides one of the strongest electron-withdrawing functionalities known in organic chemistry. This dual electron-withdrawing character results in a compound with distinctive physicochemical properties that differentiate it from conventional amine structures.

Chemical databases classify this compound within the broader category of fluoroalkyl amino reagents, which represent a specialized class of synthetic intermediates known for their unique reactivity patterns. The presence of highly electronegative fluorine atoms located proximal to the tertiary amine creates a phenomenon known as negative hyperconjugation, where filled non-bonding orbitals of nitrogen overlap with empty anti-bonding orbitals of carbon-fluorine bonds. This electronic interaction weakens the carbon-fluorine bonds and generates equilibrium between the amine form and fluoroiminium species, contributing to the compound's distinctive reactivity profile.

Nomenclature and Registry Information

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 1-(3-chlorophenyl)-2,2,2-trifluoroethanamine. This nomenclature clearly identifies the structural components: the numeral "1" indicates the position of the 3-chlorophenyl substituent on the ethylamine chain, while "2,2,2-trifluoro" specifies the location and number of fluorine atoms on the terminal carbon. Alternative systematic names include 2,2,2-Trifluoro-1-(3-chloro-phenyl)-ethylamine, which emphasizes the trifluoromethyl group positioning.

The compound maintains registration under Chemical Abstracts Service number 886368-66-7, providing a unique identifier for chemical databases and regulatory documentation. Additional registry information includes the DSSTox Substance ID DTXSID10670314 and Wikidata identifier Q82591252, facilitating cross-referencing across multiple chemical information systems. The InChI key VWKRJAXYSCHDKI-UHFFFAOYSA-N serves as a standardized representation of the molecular structure that enables computational analysis and database searching.

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 886368-66-7 |

| DSSTox Substance ID | DTXSID10670314 |

| Wikidata Identifier | Q82591252 |

| InChI Key | VWKRJAXYSCHDKI-UHFFFAOYSA-N |

| PubChem Compound ID | 45480342 |

Stereoisomeric variants of this compound possess distinct registry numbers, reflecting the importance of chirality in biological and synthetic applications. The (R)-enantiomer carries the Chemical Abstracts Service number 1213627-66-7 with PubChem Compound ID 56971956. The (S)-enantiomer maintains separate identification as 1212224-82-2 with PubChem Compound ID 45789856. These stereoisomeric distinctions become particularly relevant in pharmaceutical applications where enantiomeric purity can significantly impact biological activity and therapeutic outcomes.

Historical Context in Fluorinated Amine Chemistry

The development of fluorinated amine chemistry traces its origins to the broader evolution of organofluorine chemistry, which began in the 1800s during the early development of organic chemistry. The first organofluorine compound was discovered in 1835 when Dumas and colleagues prepared methyl fluoride from dimethyl sulfate, establishing the foundational principles for carbon-fluorine bond formation. This pioneering work preceded the isolation of elemental fluorine itself, which was not achieved until 1886 when Moissan successfully electrolyzed a mixture of potassium hydrogen difluoride and hydrogen fluoride.

Alexander Borodin made significant contributions to early organofluorine chemistry in 1862 by conducting the first nucleophilic replacement of a halogen atom with fluoride, establishing halogen exchange as a fundamental synthetic methodology. This approach became particularly important for fluorinated amine synthesis, as it provided a practical route for introducing fluorine atoms into nitrogen-containing molecules without the need for elemental fluorine. The development of aromatic fluorination methodology by Schiemann in 1927 further advanced the field by enabling the preparation of fluorinated aromatic compounds through diazonium salt decomposition.

The emergence of specialized fluorinated amine chemistry gained momentum during the mid-20th century as researchers recognized the unique properties conferred by fluorine substitution. Amine fluorides were specifically developed in the 1950s through collaboration between GABA and the Institute of Dentistry at the University of Zurich. This research demonstrated that organic fluoride compounds exhibited superior enamel penetration compared to inorganic fluorides, leading to enhanced therapeutic efficacy. The systematic study of fluorine's effects on amine reactivity revealed that fluorinated amines possessed distinctive chemical behaviors, including altered basicity, enhanced lipophilicity, and modified metabolic stability.

Industrial organofluorine chemistry experienced dramatic expansion during World War II, driven by strategic materials requirements and technological innovations. This period witnessed the development of large-scale fluorination processes and the establishment of manufacturing capabilities for fluorinated compounds. Post-war research efforts focused on exploiting these industrial capabilities for pharmaceutical and agricultural applications, leading to the systematic investigation of fluorinated amines as drug intermediates and bioactive compounds.

Significance in Organofluorine Chemistry Research

This compound occupies a position of significant importance within contemporary organofluorine chemistry research due to its unique combination of structural features and synthetic utility. The compound serves as a model system for understanding the fundamental principles governing fluorine's influence on molecular properties, particularly in the context of nitrogen-containing systems. Research investigations have demonstrated that the trifluoromethyl group enhances lipophilicity and metabolic stability, characteristics that directly contribute to improved pharmaceutical profiles.

The compound's significance extends to its role as a synthetic intermediate in the preparation of more complex fluorinated molecules. Current research demonstrates that fluoroalkyl amino reagents, including compounds structurally related to this compound, exhibit unique reactivity patterns that enable novel synthetic transformations. These reagents can undergo Lewis acid activation to generate fluoroiminium intermediates that display powerful electrophilic reactivity comparable to acylium ions. This reactivity profile opens new synthetic pathways for creating carbon-carbon and carbon-heteroatom bonds under mild conditions.

Contemporary research in asymmetric synthesis has highlighted the importance of chiral fluorinated amines, with this compound serving as a representative example of this compound class. Studies demonstrate that alpha-fluoroalkyl-alpha-amino acids, structurally related to this compound, exhibit remarkable properties for modulating hydrophobicity and controlling molecular conformation. These characteristics make such compounds valuable for enzyme inhibition studies, medicinal chemistry applications, and the development of hydrolytically stable peptides.

Recent developments in flow chemistry have demonstrated new methodologies for synthesizing fluorinated amino acids from fluorinated amines, including compounds related to this compound. These continuous synthesis approaches eliminate the need for protecting groups and enable large-scale production of target molecules, addressing previous limitations in fluorinated compound accessibility. The development of such methodologies represents a significant advancement in making fluorinated building blocks readily available for diverse applications in medicinal chemistry, protein engineering, and materials science.

Properties

IUPAC Name |

1-(3-chlorophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKRJAXYSCHDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670314 | |

| Record name | 1-(3-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886368-66-7 | |

| Record name | 3-Chloro-α-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886368-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-2,2,2-trifluoroethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Nucleophilic Substitution of Trifluoroethylamine Derivatives

Method Overview:

This approach involves the nucleophilic substitution of a suitable chlorinated precursor with trifluoroethylamine or its derivatives. The process typically proceeds under mild conditions, facilitating the formation of the target amine.

- Starting with 3-chlorophenyl derivatives such as 3-chlorobenzaldehyde or 3-chlorophenyl halides.

- Reacting with trifluoroethylamine in the presence of a base or catalyst.

- Purification via recrystallization or chromatography.

- The synthesis from 3-chlorobenzaldehyde reacting with trifluoroethylamine under catalytic conditions yields the desired compound with moderate to high efficiency.

- Catalysts such as palladium or copper complexes can enhance reaction rates and yields.

| Parameter | Conditions | Yield (%) | References |

|---|---|---|---|

| Starting Material | 3-chlorobenzaldehyde | N/A | |

| Reagent | Trifluoroethylamine | N/A | |

| Catalyst | Pd/C or Cu-based catalysts | N/A | |

| Solvent | Ethanol or acetonitrile | N/A | |

| Reaction Temperature | 80–120°C | 70–85 | |

| Reaction Time | 12–24 hours | N/A |

Reaction of 3-Chlorobenzaldehyde with Trifluoroethylamine via Reductive Amination

Method Overview:

This method involves the reductive amination of 3-chlorobenzaldehyde with trifluoroethylamine, typically under mild conditions with a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.

- Condensation of 3-chlorobenzaldehyde with trifluoroethylamine to form an imine.

- Reduction of the imine to the amine.

- Purification by chromatography or recrystallization.

- This route provides high selectivity and yields, especially when optimized with mild acid catalysts and controlled temperature.

Preparation via Nucleophilic Substitution of 3-Chlorophenyl with Trifluoroethylamine in the Presence of Bases

Method Overview:

This approach involves the direct substitution of a chlorinated aromatic compound with trifluoroethylamine, facilitated by bases such as sodium hydride or potassium tert-butoxide.

- Activation of trifluoroethylamine with base.

- Nucleophilic attack on 3-chlorophenyl derivatives.

- Work-up and purification.

- Effective for synthesizing the target compound with yields exceeding 80% under optimized conditions.

Industrial-Scale Synthesis via Fluoroalkylation of Aromatic Amines

Method Overview:

An advanced route involves the fluoroalkylation of aromatic amines, such as 3-chlorophenylamine, with trifluoroethyl reagents under catalytic conditions, optimized for large-scale production.

- Preparation of trifluoroethylating agents.

- Catalytic coupling with aromatic amines.

- Purification through distillation or chromatography.

- Patented methods demonstrate yields of approximately 97%, with reaction times significantly shorter than traditional methods, making them suitable for industrial applications.

Summary of Key Findings

Final Remarks

The synthesis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine is well-established through multiple methodologies, each optimized for specific scales, yields, and operational conditions. The choice of method depends on the desired purity, scale, and available resources, with modern industrial processes favoring high-yield, rapid, and scalable routes such as trifluoroalkylation of aromatic amines under catalytic conditions.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H7ClF3N

- Molecular Weight : Approximately 209.60 g/mol

- Functional Groups : Amine, Fluoroalkane

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it particularly valuable in pharmaceutical research.

Pharmaceutical Applications

-

Drug Development :

- The compound's interaction with neurotransmitter receptors has been a focal point in pharmacological studies. Initial assessments indicate potential binding affinities with various receptors, suggesting its use as a lead compound in drug discovery.

- It may serve as a scaffold for developing new therapeutic agents targeting conditions such as depression or anxiety due to its structural similarity to known psychoactive compounds.

-

Analytical Chemistry :

- 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine can be utilized in the derivatization of pharmaceutical compounds for enhanced detection and quantification in analytical methods. For instance, it has been employed in headspace sampling methods for determining residues of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Synthetic Applications

- Organic Synthesis :

- The compound is used as an intermediate in the synthesis of other fluorinated compounds. Its reactivity allows for further derivatization through typical amine reactions, enabling the creation of more complex structures.

- Its unique properties facilitate reactions such as nucleophilic substitutions and coupling reactions with electrophiles.

Environmental Applications

- Pollutant Monitoring :

- Due to its chemical stability and unique properties, this compound is suitable for use in environmental monitoring applications. It can be involved in tracking organic pollutants in water samples through advanced analytical techniques .

- The compound's behavior in various environmental matrices can provide insights into the fate and transport of similar organofluorine compounds.

Case Study 1: Pharmacological Profiling

A study investigated the binding affinities of this compound with serotonin receptors. Results indicated moderate affinity for the 5-HT2A receptor subtype, suggesting potential implications for mood disorders treatment.

Case Study 2: Environmental Analysis

Research conducted on the determination of ibuprofen residues using headspace gas chromatography demonstrated that derivatization with this compound improved sensitivity and detection limits significantly compared to traditional methods.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with monoamine transporters and other proteins involved in neurotransmission.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Features |

|---|---|---|---|---|

| 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine | 886368-66-7 | C₈H₇ClF₃N | 3-Cl-C₆H₄-, -CF₃CH₂NH₂ | High lipophilicity, chlorine/CF₃ synergy |

| 2,2,2-Trifluoroethylamine | 753-90-2 | C₂H₄F₃N | -CF₃CH₂NH₂ | Simple fluorinated amine; lacks aryl group |

| 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethylamine | 886370-21-4 | C₉H₉ClF₃N | 3-Cl-4-Me-C₆H₃-, -CF₃CH₂NH₂ | Methyl addition enhances steric bulk |

| 1-(3-Bromophenyl)-2,2,2-trifluoroethylamine | Not provided | C₈H₇BrF₃N | 3-Br-C₆H₄-, -CF₃CH₂NH₂ | Bromine substitution alters halogen effects |

| 2-(3-Chlorophenyl)ethylamine | 13078-79-0 | C₈H₁₀ClN | 3-Cl-C₆H₄-CH₂CH₂NH₂ | Lacks CF₃ group; reduced lipophilicity |

| 1-(1,3-Benzodioxol-4-yl)-2,2,2-trifluoroethylamine | Not provided | C₉H₈F₃NO₂ | Benzodioxole ring replaces Cl | Oxygen-rich ring modifies electronic properties |

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in this compound significantly increases lipophilicity compared to non-fluorinated analogs like 2-(3-chlorophenyl)ethylamine (logP ~1.5 vs. ~2.8 estimated) .

- Electron Effects: The electron-withdrawing -CF₃ and -Cl groups stabilize the amine via resonance and inductive effects, reducing basicity (pKa ~5–6) compared to non-halogenated amines (pKa ~9–10) .

Biological Activity

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine, also known by its CAS number 886368-66-7, is a compound that has garnered attention in pharmaceutical and chemical research due to its unique structural characteristics and potential biological activities. This compound features a trifluoroethylamine moiety, which is known for its metabolic stability and ability to mimic certain biological functions.

- Chemical Formula : C₈H₇ClF₃N

- Molecular Weight : 209.600 g/mol

- MDL Number : MFCD07374613

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

The mechanism through which this compound exerts its biological effects is primarily linked to its interaction with specific molecular targets within cells. Trifluoroethylamines are often involved in modulating enzyme activity or receptor interactions, which can lead to altered signaling pathways in biological systems.

Antimicrobial Activity

Research has indicated that compounds containing trifluoroethylamine groups exhibit significant antimicrobial properties. A study exploring the structure-activity relationship of various trifluoroethylamine derivatives found that modifications to the phenyl ring could enhance antibacterial efficacy against specific strains of bacteria .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antimicrobial activity | |

| Other Trifluoroethylamines | Varying degrees of activity based on structural modifications |

Anticancer Properties

Another area of interest is the anticancer potential of this compound. In vitro studies have shown that certain trifluoroethylamines can inhibit cancer cell proliferation by inducing apoptosis in malignant cells. The presence of electron-withdrawing groups like chlorine on the phenyl ring may enhance these effects by increasing the compound's lipophilicity and cellular uptake .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of chlorinated phenyl compounds with trifluoroethyl amines under controlled conditions. Various synthetic routes have been explored to optimize yield and purity:

- Grignard Reaction : Utilizing Grignard reagents to form trifluoroethyl amines from corresponding N-aryl N,O-acetals.

- Direct Amination : Employing direct amination techniques to introduce the trifluoroethyl group onto the aromatic ring.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine?

- Methodological Answer: The compound can be synthesized via ammonolysis of 3-chlorophenyl-substituted trifluorochloroethane derivatives. A common approach involves reacting trifluorochloroethane with ammonia or amines under controlled conditions (e.g., high-pressure reactors, 80–120°C). Catalysts like metal oxides or zeolites may enhance reaction efficiency. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted precursors and byproducts .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation exposure .

- Waste Management: Segregate waste in labeled containers and dispose through certified hazardous waste services to prevent environmental contamination .

- Emergency Measures: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid direct skin contact due to potential acute toxicity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: and NMR can confirm fluorinated and aromatic proton environments .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (CHClFN, exact mass 209.01) and fragmentation patterns .

- Derivatization: Coupling with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and analysis via LC-MS/MS improves detection limits in complex matrices .

Advanced Research Questions

Q. How can the ammonolysis reaction be optimized to improve yield and purity?

- Methodological Answer:

- Catalyst Screening: Test transition metal catalysts (e.g., Cu or Ni-based) to reduce side reactions and enhance selectivity .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may stabilize intermediates.

- Kinetic Studies: Monitor reaction progress via in situ FTIR or GC-MS to identify optimal temperature and pressure windows .

Q. How can researchers address discrepancies in derivatization efficiency during analytical workflows?

- Methodological Answer:

- pH Adjustment: Maintain pH 6–8 to stabilize the carbodiimide intermediate (EDC) and ensure efficient coupling with carboxylic acids .

- Reagent Ratios: Optimize molar ratios of EDC to TFEA (e.g., 1:1.2) to minimize unreacted starting material .

- Interference Mitigation: Use SPE (solid-phase extraction) or matrix-matched calibration to reduce matrix effects in environmental samples .

Q. What strategies resolve structural ambiguities in fluorinated derivatives of this compound?

- Methodological Answer:

- X-ray Crystallography: Resolve stereochemical uncertainties in derivatives (e.g., hydrochloride salts) .

- Isotopic Labeling: Use -labeled analogs to track reaction pathways and confirm substitution patterns .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict vibrational spectra and validate experimental IR/NMR data .

Q. How can impurities from synthesis be systematically identified and quantified?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.